Nobiletin

Catalog No.
S537444
CAS No.
478-01-3
M.F
C21H22O8
M. Wt
402.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nobiletin

CAS Number

478-01-3

Product Name

Nobiletin

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C21H22O8/c1-23-13-8-7-11(9-15(13)24-2)14-10-12(22)16-17(25-3)19(26-4)21(28-6)20(27-5)18(16)29-14/h7-10H,1-6H3

InChI Key

MRIAQLRQZPPODS-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=C(OC)C(OC)=C2)OC3=C1C(OC)=C(OC)C(OC)=C3OC

Solubility

Soluble in DMSO

Synonyms

Nobiletin; Hexamethoxyflavone; NOB;

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC

Description

The exact mass of the compound Nobiletin is 402.1315 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 618903. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. It belongs to the ontological category of methoxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Neuroprotective Properties

Studies suggest that nobiletin may have neuroprotective properties. Research has shown that nobiletin may help protect brain cells from damage and improve cognitive function. For instance, studies in animal models indicate that nobiletin may help improve memory and learning, and may offer protection against neurodegenerative diseases like Alzheimer's disease [].

Anti-inflammatory and Antioxidant Effects

Nobiletin exhibits anti-inflammatory and antioxidant properties. These properties may be beneficial for various conditions, including metabolic disorders and cardiovascular disease. Studies suggest that nobiletin may help reduce inflammation and oxidative stress in the body, which are factors contributing to various health issues [].

Potential Role in Cancer Prevention

Some scientific research suggests that nobiletin may play a role in cancer prevention. Studies have observed nobiletin's ability to inhibit the growth and proliferation of cancer cells in laboratory settings []. However, more research is required to understand its potential application in cancer treatment.

Nobiletin is a polymethoxyflavone, specifically a flavonoid with the molecular formula C21H22O8. It is predominantly found in the peels of citrus fruits, particularly in species like Citrus reticulata (mandarin orange) and Citrus sinensis (sweet orange) . Nobiletin is characterized by six methoxy groups located at the 3′, 4′, 5, 6, 7, and 8 positions of its flavone structure, which contributes to its unique chemical properties and biological activities . The compound appears as a white or yellowish crystalline powder with a melting point of approximately 134°C and is insoluble in water .

  • Antioxidant Activity: Nobiletin's structure allows it to scavenge free radicals and prevent oxidative stress in cells [].
  • Anti-inflammatory Effects: Studies indicate it may suppress inflammatory pathways, potentially beneficial for conditions like liver disease.
  • Neuroprotective Properties: Nobiletin might protect brain cells and improve cognitive function through various mechanisms.
, primarily involving methylation and oxidation processes. The synthesis of nobiletin can be achieved through methods such as the resorcinol method and flavonoid oxidation method . Additionally, it can be derived from naringin and hesperidin through several chemical transformations including glycosidic acid hydrolysis, dehydrogenation, bromination, nucleophilic substitution, D-methylation, and selective demethoxylation .

In biological systems, nobiletin is metabolized mainly in the liver by cytochrome P450 enzymes (CYP), which facilitate its demethylation into several metabolites . For instance, in humans, enzymes CYP1A1, CYP1A2, and CYP3A4 are involved in the metabolic pathways of nobiletin .

Nobiletin exhibits a wide array of biological activities that contribute to its potential therapeutic applications. Key activities include:

  • Anti-inflammatory Effects: Nobiletin has been shown to reduce inflammation by promoting mitochondrial autophagy and modulating inflammatory pathways .
  • Antioxidant Properties: It acts as an antioxidant, countering oxidative stress in cells .
  • Hypoglycemic Effects: Studies indicate that nobiletin may help lower blood sugar levels .
  • Antitumor Activity: Nobiletin has demonstrated potential in inhibiting cancer cell proliferation and metastasis through various mechanisms, including the suppression of NF-κB signaling pathways in cancer models .

Other notable effects include neuroprotective properties against Alzheimer’s disease-related impairments and enhancement of synaptic transmission via AMPA receptors .

The synthesis methods for nobiletin include:

  • Natural Extraction: Obtained from citrus peels using solvent extraction methods.
  • Chemical Synthesis: Involves several steps:
    • Resorcinol Method: A traditional method utilizing resorcinol as a starting material.
    • Flavonoid Oxidation: This involves oxidizing simpler flavonoids to yield nobiletin.
    • Semi-synthetic Approaches: Using precursors like naringin or hesperidin to produce nobiletin through various chemical modifications .

Nobiletin has garnered attention for its potential applications in:

  • Pharmaceuticals: As a therapeutic agent for conditions such as liver disease and cancer due to its anti-inflammatory and antioxidant properties .
  • Nutraceuticals: Incorporated into dietary supplements aimed at improving metabolic health and reducing oxidative stress.
  • Functional Foods: Added to food products for their health benefits associated with chronic disease prevention.

Research indicates that nobiletin interacts with various biological pathways:

  • Neurotransmission: Enhances synaptic activity by modulating AMPA receptor activity, which is crucial for memory and learning processes .
  • Metabolic Pathways: Influences glucose metabolism and lipid profiles through its action on insulin sensitivity and lipid regulation .
  • Cancer Pathways: Exhibits synergistic effects when combined with other compounds like atorvastatin against colon carcinogenesis .

Several compounds share structural similarities with nobiletin. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
HesperidinContains a glycoside structureKnown for its antioxidant properties but less potent than nobiletin in anti-cancer activities.
LuteolinFlavone without methoxy groupsExhibits strong anti-inflammatory effects but lacks the extensive methylation seen in nobiletin.
TangeretinSimilar methoxy structureExhibits similar biological activities but is less studied compared to nobiletin.

Nobiletin's unique combination of six methoxy groups enhances its bioavailability and efficacy compared to these similar compounds, making it particularly valuable in therapeutic contexts .

The discovery of nobiletin traces back to the 1930s, when Chinese chemist Kwong-Fong Tseng first isolated it from the essential oil of Citrus nobilis peels (commonly known as "chen-pi" in traditional medicine). Tseng's pioneering work utilized cold methanol extraction techniques to separate nobiletin from other citrus-derived flavonoids, marking a milestone in the characterization of polymethoxyflavones. Early structural elucidation efforts revealed its hexamethoxy configuration, distinguishing it from simpler flavonoids like quercetin or apigenin. By the mid-20th century, advancements in chromatography enabled the purification of gram-scale quantities, facilitating deeper pharmacological investigations.

Table 1: Key Milestones in Nobiletin Research

YearDiscovery/AdvancementSignificance
1930sIsolation from Citrus nobilisFirst identification of nobiletin as a distinct phytochemical
1960sStructural characterizationConfirmation of hexamethoxyflavone structure via X-ray crystallography
2000sLarge-scale isolation methodsDevelopment of silica gel and chiral column techniques for industrial extraction
2020sMechanistic studiesElucidation of NRF2/NF-κB signaling modulation in disease models

Classification within Flavonoid Family

Nobiletin belongs to the flavone subclass of flavonoids, distinguished by a 2-phenylchromen-4-one backbone. Its classification as a polymethoxyflavone arises from the presence of six methoxy (-OCH₃) groups at positions 3', 4', 5, 6, 7, and 8 (Figure 1). This structural arrangement confers greater lipophilicity compared to hydroxylated flavonoids, enhancing membrane permeability and metabolic stability.

Structural Features:

  • Molecular Formula: C₂₁H₂₂O₈
  • Methoxy Groups: Six, creating a planar configuration that facilitates interactions with hydrophobic protein domains
  • Comparative Analysis: Unlike tangeretin (5,6,7,8,4'-pentamethoxyflavone), nobiletin's additional methoxy group at position 3' enhances its antioxidant capacity.

Figure 1: Chemical Structure of Nobiletin

      OCH₃          │  OCH₃─C─C─OCH₃      │   │      C   C─OCH₃      │   │  OCH₃─C─C─OCH₃  

Within the flavonoid hierarchy, nobiletin falls under the O-methylated flavonoids, which are enzymatically modified by O-methyltransferases (OMTs) in plants. These enzymes catalyze the transfer of methyl groups to hydroxyl moieties, a process critical for diversifying flavonoid functions in plant defense and pigmentation.

Significance in Phytochemical Research

Nobiletin's biological activities have made it a cornerstone in phytochemical studies, particularly in exploring structure-activity relationships (SARs) and therapeutic potentials.

Bioactivity and Mechanisms

  • Neuroprotection: Nobiletin mitigates amyloid-β-induced cytotoxicity in neuronal cells by suppressing oxidative stress (via NRF2 activation) and apoptosis (through caspase-3 inhibition). In Alzheimer’s disease models, it reduces β-secretase activity, lowering amyloid plaque formation.
  • Anti-Inflammatory Action: By inhibiting NF-κB nuclear translocation and downstream cytokines (e.g., TNF-α, IL-1β), nobiletin attenuates neuroinflammation and hepatic inflammation.
  • Anticancer Properties: Recent studies highlight its role in suppressing triple-negative breast cancer via IκB/NF-κB pathway inhibition and enhancing chemotherapeutic efficacy.

Table 2: Comparative Bioactivities of Nobiletin and Related Flavonoids

BioactivityNobiletinTangeretinQuercetin
Antioxidant (IC₅₀)12 μM18 μM5 μM
Anti-inflammatory++++++
Neuroprotection++++++

Extraction and Synthesis Advances

Modern extraction methodologies employ ionic liquid solvents (e.g., 1-ethyl-3-methylimidazolium dimethylphosphate) paired with ethanol or acetone to achieve yields exceeding 90% purity. Semi-synthetic routes using naringenin as a precursor have also been optimized, enabling scalable production for clinical research.

Emerging Applications

  • Metabolic Regulation: Nobiletin ameliorates insulin resistance by activating AMPK/PPAR-α pathways in hepatocytes, showing promise for non-alcoholic fatty liver disease (NAFLD).
  • Chronobiology: Recent findings suggest it modulates circadian clock genes (e.g., Bmal1, Per2), potentially aiding metabolic syndrome management.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3

Hydrogen Bond Acceptor Count

8

Exact Mass

402.13146766 g/mol

Monoisotopic Mass

402.13146766 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Melting Point

134 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D65ILJ7WLY

MeSH Pharmacological Classification

Antioxidants

Other CAS

478-01-3

Wikipedia

Nobiletin
Protoanemonin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15
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13: Assini JM, Mulvihill EE, Huff MW. Citrus flavonoids and lipid metabolism. Curr Opin Lipidol. 2013 Feb;24(1):34-40. doi: 10.1097/MOL.0b013e32835c07fd. Review. PubMed PMID: 23254473.
14: Shen CL, Smith BJ, Lo DF, Chyu MC, Dunn DM, Chen CH, Kwun IS. Dietary polyphenols and mechanisms of osteoarthritis. J Nutr Biochem. 2012 Nov;23(11):1367-77. doi: 10.1016/j.jnutbio.2012.04.001. Epub 2012 Jul 23. Review. PubMed PMID: 22832078.
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